N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide
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Overview
Description
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide is a complex organic compound that features a biphenyl group, a hydroxypropyl group, and a bromonicotinamide moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit photosynthetic electron transport .
Mode of Action
It’s known that brominated compounds can participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
It’s known that brominated compounds can affect various biochemical pathways, including those involved in photosynthesis .
Pharmacokinetics
Similar compounds have been shown to have varying pharmacokinetic properties depending on their structure and the presence of functional groups .
Result of Action
Similar compounds have been shown to inhibit photosynthetic electron transport, which can lead to changes in cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide typically involves multiple steps, starting with the preparation of the biphenyl and nicotinamide precursors. The key steps include:
Formation of the Biphenyl Intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.
Hydroxypropylation: The biphenyl intermediate is then subjected to a hydroxypropylation reaction, typically using an epoxide or a halohydrin under basic conditions.
Bromonicotinamide Formation: The final step involves the coupling of the hydroxypropylated biphenyl with a bromonicotinamide derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents like DMF (dimethylformamide).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-5-chloronicotinamide: Similar structure but with a chlorine atom instead of bromine.
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-5-fluoronicotinamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s affinity for certain molecular targets compared to its chlorine or fluorine analogs.
Properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(4-phenylphenyl)propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c1-21(26,14-24-20(25)17-11-19(22)13-23-12-17)18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-13,26H,14H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZSGOSLEOHZBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CN=C1)Br)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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